molecular formula C15H17N B104309 1-Phenyl-2-(p-tolyl)ethylamine CAS No. 30275-30-0

1-Phenyl-2-(p-tolyl)ethylamine

Cat. No.: B104309
CAS No.: 30275-30-0
M. Wt: 211.3 g/mol
InChI Key: ZICDZTXDTPZBKH-UHFFFAOYSA-N
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Description

1-Phenyl-2-(p-tolyl)ethylamine is an organic compound with the molecular formula C15H17N It is a derivative of phenethylamine, where the phenyl group is substituted with a p-tolyl group

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(p-tolyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides . The interactions between this compound and these biomolecules are crucial for the synthesis process, affecting the yield and purity of the final product.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of stereodynamic probes for primary amines, which are used to study cellular processes . These effects highlight the compound’s potential in modulating cellular activities and its importance in biochemical research.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of optical active pyrethroids, where it interacts with enzymes to facilitate the formation of the desired product . These interactions are essential for the compound’s biochemical activity and its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be easily resolved into its optically active forms by preferential crystallization, which affects its stability and activity over time . These temporal effects are crucial for understanding the compound’s behavior in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, the compound’s role in the synthesis of insecticides suggests that it may have threshold effects, where a certain dosage is required to achieve the desired outcome . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in the synthesis of stereodynamic probes highlights its involvement in metabolic processes, where it interacts with enzymes to facilitate the formation of specific metabolites . These interactions are crucial for understanding the compound’s metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s role in biochemical reactions suggests that it may be actively transported to specific cellular compartments, where it exerts its effects . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in biochemical reactions, where it interacts with enzymes and other biomolecules to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(p-tolyl)ethylamine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-2-(p-tolyl)ethanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Another method involves the catalytic hydrogenation of 1-phenyl-2-(p-tolyl)ethanone using a palladium or platinum catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is also common for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(p-tolyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols or amines

    Substitution: Substituted derivatives of this compound

Scientific Research Applications

1-Phenyl-2-(p-tolyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides.

    Biology: The compound is utilized in the synthesis of stereodynamic probes for primary amines, which are used to study steric strain in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

1-Phenyl-2-(p-tolyl)ethylamine can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which lacks the p-tolyl substitution.

    4-Methylphenethylamine: A similar compound with a methyl group on the phenyl ring.

    1-Phenyl-2-(m-tolyl)ethylamine: A positional isomer with the tolyl group in the meta position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its interactions with certain molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDZTXDTPZBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962412
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42291-04-3, 30275-30-0
Record name A-phenyl-beta-(p-tolyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-(p-tolyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for resolving 1-Phenyl-2-(p-tolyl)ethylamine into its enantiomers?

A1: this compound can be effectively resolved into its enantiomers using two main approaches:

    Q2: Why is the enantiomeric separation of this compound important for industrial applications?

    A: The enantiomers of this compound exhibit different biological activities. In industrial applications, particularly in the pharmaceutical industry, obtaining enantiomerically pure compounds is crucial. [] For instance, this compound is utilized in the industrial-scale resolution of:

      Q3: What makes acetylated β-cyclodextrin a suitable stationary phase for separating this compound enantiomers?

      A: Acetylated β-cyclodextrin stationary phases exhibit excellent performance in separating chiral amines and amino alcohols, including this compound, in reversed-phase HPLC. [] The effectiveness stems from the following factors:

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